molecular formula C15H10ClF3O3 B6411523 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261937-46-5

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411523
CAS No.: 1261937-46-5
M. Wt: 330.68 g/mol
InChI Key: DNCKXPSYPUAJBX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Halogenation: Introduction of the chloro group through halogenation reactions.

    Methoxylation: Introduction of the methoxy group using methoxylation reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chloro, methoxy, and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid
  • 3-(Trifluoromethyl)benzyl chloride

Uniqueness

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy and trifluoromethyl groups, in particular, enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-chloro-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-8(6-11(13)15(17,18)19)9-2-4-10(14(20)21)12(16)7-9/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKXPSYPUAJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692172
Record name 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-46-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-methoxy-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261937-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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